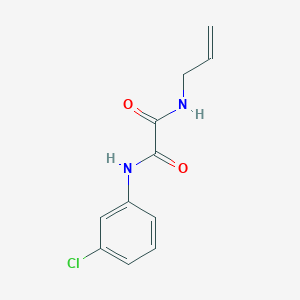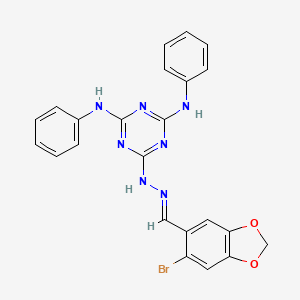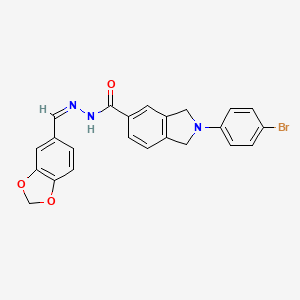
1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one
説明
1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in the roots of Curcuma longa, a flowering plant of the ginger family. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Curcumin also has potent antioxidant properties, which can help protect cells from oxidative damage. Moreover, 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the expression of several genes involved in cancer development.
作用機序
The exact mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. Curcumin has been shown to modulate the activity of several signaling pathways, including the nuclear factor-kappa B (NF-kB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Akt/mTOR pathway. Curcumin also has been shown to modulate the expression of several genes involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
Curcumin has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Curcumin also has been shown to increase the activity of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Moreover, 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one has been shown to modulate the expression of several genes involved in cancer development, such as p53, Bcl-2, and cyclin D1.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. It also has a wide range of potential therapeutic applications, which makes it an attractive candidate for drug development. However, 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one has several limitations as well. It has poor bioavailability, which means that it is not easily absorbed by the body. It also has poor stability, which can make it difficult to store and transport.
将来の方向性
There are several future directions for 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one research. One area of research is to improve the bioavailability and stability of 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one, which can enhance its therapeutic potential. Another area of research is to explore the potential of 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one in combination therapy, where it can be used in conjunction with other drugs to enhance their efficacy. Moreover, there is a need for more clinical trials to evaluate the safety and efficacy of 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one in humans. Finally, there is a need to explore the potential of 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one is a natural compound with potent anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential therapeutic applications, and there is a growing body of evidence to support its use in several disease conditions. However, there are several limitations to 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one research, including its poor bioavailability and stability. Nevertheless, there are several future directions for 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-2-propen-1-one research, which can enhance its therapeutic potential and pave the way for the development of new drugs.
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-7-5-11(9-13(12)17)15(19)8-6-10-3-1-2-4-14(10)18/h1-9,18H/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOBRMSYRBEIPM-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848674.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3848676.png)


![5-(2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3848703.png)
![4-[2-(4-chlorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848705.png)
![N-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848711.png)
![1,7,8,9,10,10-hexachloro-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848718.png)
![4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B3848723.png)



![2-[3-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3848754.png)
![6-{2-[5-(4-chloro-3-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848761.png)